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Introduction: The Challenge of 3-Lactamase-
Mediated Resistance

B-lactam antibiotics, characterized by the eponymous four-membered ring, have long been the
cornerstone of antibacterial therapy.[1] Their mechanism of action involves the inhibition of
penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1]
[2] However, the clinical efficacy of this extensive class of drugs is severely threatened by the
widespread emergence of bacterial resistance. The most significant mechanism of resistance
against B-lactams in Gram-negative bacteria is the production of B-lactamase enzymes, which
hydrolyze the amide bond in the B-lactam ring, rendering the antibiotic inactive.[3][4]

Among the most formidable of these are the serine B-lactamases, particularly carbapenemases
like the Klebsiella pneumoniae Carbapenemase (KPC), which can degrade even the most
potent carbapenem antibiotics.[5] This has created an urgent need for novel therapeutic
strategies. One such strategy is the combination of a B-lactam antibiotic with a 3-lactamase
inhibitor (BLI). Meropenem-vaborbactam is a next-generation combination therapy developed
to combat infections caused by carbapenem-resistant Enterobacterales (CRE), especially
those producing KPC enzymes.[6] Vaborbactam (formerly RPX7009) is a novel, cyclic boronic
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acid-based BLI that potently inhibits a wide range of serine -lactamases, thereby restoring the
antibacterial activity of meropenem.[3][7][8]

Mechanism of Action: Restoring Meropenem's
Potency

The combination of meropenem and vaborbactam is a synergistic pairing designed to
overcome specific resistance mechanisms.

o Meropenem: A broad-spectrum carbapenem antibiotic that provides antibacterial activity by
binding to and inactivating essential PBPs (PBP2, PBP3, and PBP4), which disrupts cell wall
synthesis and leads to cell death.[9] In the absence of potent B-lactamases, meropenem is
highly effective against a wide range of Gram-negative bacteria.

e Vaborbactam: A non-B-lactam, cyclic boronic acid derivative that acts as a potent inhibitor of
Ambler Class A and Class C serine -lactamases.[3][9][10] Vaborbactam itself possesses no
intrinsic antibacterial activity.[9] Its function is to protect meropenem from enzymatic
degradation.

The inhibitory mechanism of vaborbactam involves a two-step kinetic process.[3] First, it forms
a non-covalent complex with the B-lactamase. Subsequently, the boron atom of vaborbactam
forms a reversible, covalent bond with the catalytic serine residue (Ser70 in KPC-2) in the
active site of the enzyme.[2][3][11] This forms a highly stable acyl-enzyme intermediate that is
resistant to deacylation, effectively sequestering the enzyme and preventing it from hydrolyzing
meropenem.[3] The high stability of this complex is demonstrated by a very low dissociation
constant (koff), particularly with KPC enzymes.[3] Crystal structure analysis of the KPC-2-
vaborbactam complex reveals that vaborbactam forms several hydrogen bonds within the
active site, contributing to its high affinity.[2][10][11][12]
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Standard B-Lactam Hydrolysis

Figure 1: Mechanism of Vaborbactam Inhibition
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Figure 1. Mechanism of Vaborbactam Inhibition

Spectrum of Activity Against Serine 3-Lactamases
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Vaborbactam demonstrates potent inhibition against specific classes of -lactamases, as
categorized by the Ambler classification system. This system divides -lactamases into four
molecular classes (A, B, C, and D) based on their amino acid sequences.[13] Classes A, C,
and D are serine hydrolases, while Class B enzymes are metallo-B-lactamases (MBLSs) that
require zinc for activity.[13]

The activity of vaborbactam is primarily directed against Class A and Class C enzymes.[3][9]
[10][14]

o Class A: Vaborbactam is a highly potent inhibitor of Class A carbapenemases, most notably
KPC-2 and KPC-3.[3][15][16] It also demonstrates inhibitory activity against other common
Class A enzymes such as CTX-M, SHV, and TEM extended-spectrum B-lactamases
(ESBLS).[10][15]

e Class C: Vaborbactam inhibits a variety of Class C enzymes (AmpC cephalosporinases),
such as P99, MIR, and FOX.[10][15]

o Class D and B: Vaborbactam exhibits poor to no activity against Class D serine oxacillinases
(OXA-type carbapenemases) and is not active against Class B metallo-p-lactamases (e.qg.,
NDM, VIM, IMP).[3][6][15]
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Figure 2: Vaborbactam Activity by Ambler Class
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Figure 3: Broth Microdilution MIC Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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